benzyl 3-[(2-methyl-5-nitrophenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
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Overview
Description
Benzyl 3-[(2-methyl-5-nitrophenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a carbamoyl group, and a nitrophenyl group attached to an isoquinoline core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-[(2-methyl-5-nitrophenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with an isocyanate or by using a carbamoyl chloride in the presence of a base.
Nitration of the Phenyl Ring: The nitrophenyl group can be introduced by nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Benzylation: The final step involves the benzylation of the compound, which can be achieved by reacting the intermediate with benzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-[(2-methyl-5-nitrophenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Benzyl 3-[(2-methyl-5-nitrophenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzyl 3-[(2-methyl-5-nitrophenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Benzyl 3-[(2-methyl-5-nitrophenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate can be compared with other isoquinoline derivatives, such as:
Benzyl 3-[(2-methyl-5-aminophenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate: Similar structure but with an amino group instead of a nitro group, which may result in different biological activities.
Benzyl 3-[(2-methyl-5-hydroxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate: Contains a hydroxy group, which can influence its reactivity and solubility.
Benzyl 3-[(2-methyl-5-chlorophenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Properties
IUPAC Name |
benzyl 3-[(2-methyl-5-nitrophenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-17-11-12-21(28(31)32)14-22(17)26-24(29)23-13-19-9-5-6-10-20(19)15-27(23)25(30)33-16-18-7-3-2-4-8-18/h2-12,14,23H,13,15-16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAIUKVEKPLLRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CC3=CC=CC=C3CN2C(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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